Improgan

Non-opioid analgesia Transgenic models Pain research

Obtain high-purity Improgan for next-generation analgesic research. This prototypical non-opioid, non-histaminergic tool compound activates a brainstem P450 epoxygenase-dependent circuit, delivering robust morphine-like analgesia without H1/H2/H3 or opioid receptor involvement. Validated in opioid receptor knockout models and chronic pain studies with zero tolerance development and no motor impairment. Essential for target deconvolution and drug discovery programs requiring clean, non-confounding analgesic signaling.

Molecular Formula C9H14N6
Molecular Weight 206.25 g/mol
Cat. No. B1251718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImprogan
Synonymsimprogan
N-cyano-N'-(3-(imidazole-4-yl)propyl)-N''-methylguanidine
SK and F 92374
SKF 92374
SKF-92374
SKF92374
Molecular FormulaC9H14N6
Molecular Weight206.25 g/mol
Structural Identifiers
SMILESCN=C(NCCCC1=CN=CN1)NC#N
InChIInChI=1S/C9H14N6/c1-11-9(14-6-10)13-4-2-3-8-5-12-7-15-8/h5,7H,2-4H2,1H3,(H,12,15)(H2,11,13,14)
InChIKeyCXTGREPICTYOGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Improgan (SKF92374) for Non-Opioid Analgesic Research and In Vivo Pain Model Studies


Improgan (also known as SKF92374) is a chemical congener of the histamine H2 receptor antagonist cimetidine, but it is fundamentally differentiated by its lack of significant activity at H1, H2, or H3 histamine receptors [1]. Despite this, it induces a robust, morphine-like analgesic response after central (intracerebroventricular, i.c.v.) administration in rodent models [2]. The compound is the prototypical member of a novel class of non-opioid analgesics derived from histamine antagonists, making it a critical tool for investigating pain pathways independent of both opioid and histaminergic systems [3].

Why Standard Histamine Antagonists or Opioids Are Not Suitable Substitutes for Improgan in Pain Research


Generic substitution of improgan with standard histamine H2 or H3 antagonists (such as cimetidine or thioperamide) or opioid analgesics (such as morphine) is scientifically invalid for research applications requiring a specific non-opioid, non-histaminergic mechanism. Improgan's antinociceptive effects are completely independent of known H1, H2, and H3 receptors, as well as the mu, delta, and kappa opioid receptors [1]. Crucially, in-class H3 antagonists like thioperamide lack analgesic activity entirely [2], while morphine, though analgesic, induces rapid tolerance and acts via opioid receptors, confounding studies of non-opioid pathways [3]. These mechanistic divergences mean that in vivo experimental outcomes are not interchangeable.

Quantitative Pharmacological Differentiation: Improgan vs. Comparators


Non-Opioid Mechanism: Full Analgesic Efficacy in Opioid Receptor Knockout Mice

Improgan retains full analgesic efficacy in genetically modified mice lacking functional mu (MOR-1), delta (DOR-1), or kappa (KOR-1) opioid receptors, demonstrating its mechanism is completely independent of the primary opioid pathways. In direct head-to-head comparison, morphine analgesia was significantly reduced or abolished in these same knockout models [1].

Non-opioid analgesia Transgenic models Pain research

Histamine Receptor Independence: Analgesia Unaffected by H1, H2, or H3 Antagonists

Unlike its structural analog cimetidine (a potent H2 antagonist), improgan's antinociceptive activity is not mediated by histamine H1, H2, or H3 receptors. Its effects are not blocked by selective antagonists for these receptors, and it exhibits very weak affinity for H2 (400-fold lower than cimetidine) and H3 (Kd = 5.2 µM) receptors [1][2].

Histamine pharmacology Pain signaling In vivo pharmacology

Absence of Antinociceptive Tolerance: Sustained Efficacy with Repeated Dosing

In a direct comparative study, daily i.c.v. administration of improgan (100-150 µg) produced near-maximal antinociception on all four test days, showing no development of tolerance. In stark contrast, comparable morphine treatments (50 µg i.c.v.) induced considerable tolerance over the same period [1].

Chronic pain models Drug tolerance Analgesic development

Superior Safety Margin: Analgesia Without Motor Impairment

Improgan produces maximal antinociception at doses that do not impair motor coordination or reduce spontaneous locomotor activity. This represents a clear advantage over many analgesics where sedation or motor deficits can confound pain behavior assays [1]. This favorable profile is maintained in more potent derivatives, such as VUF5420 [2].

Behavioral pharmacology Safety profile In vivo assay

Unique P450 Epoxygenase-Dependent Mechanism: A Novel Convergence Point for Analgesic Signaling

Improgan's antinociceptive action requires brain cytochrome P450 epoxygenase activity, a mechanism not shared by standard opioids or histamine antagonists. In transgenic Cprlow mice with reduced brain P450 activity, improgan (145 nmol i.c.v.) antinociception was significantly reduced by 37% to 59% compared to control mice [1].

Mechanism of action Cytochrome P450 Non-opioid signaling

Clear SAR Differentiation: Analgesic Potency Unrelated to H3 Antagonist Activity

A comprehensive SAR study of 21 compounds demonstrated that improgan's analgesic potency is completely uncoupled from its activity at histamine H1, H2, or H3 receptors. Notably, highly potent H3 antagonists like thioperamide lacked any antinociceptive activity [1]. Among improgan analogs, antinociceptive potencies varied more than 6-fold (ED50 range: 80-464 nmol) with no correlation to histamine receptor activity [1].

Structure-activity relationship (SAR) Medicinal chemistry Analgesic development

Optimized Applications for Improgan in Preclinical Pain and Neuroscience Research


Investigating Non-Opioid, Non-Histaminergic Analgesic Mechanisms

Improgan is the definitive tool compound for dissecting novel analgesic pathways. Its proven efficacy in opioid receptor knockout mice [1] and independence from histamine receptors [2] allows for the study of pain modulation without the confounding activation of opioid or histaminergic systems. It is ideal for identifying and validating new molecular targets for non-addictive pain relief.

Studies of Analgesic Tolerance and Chronic Pain Models

Due to its unique lack of tolerance development upon repeated dosing [1], improgan is a superior agent for long-term studies in chronic pain models. It allows researchers to assess sustained analgesic efficacy without the decreasing effectiveness seen with opioids, making it a valuable positive control or test compound in protocols for neuropathic or inflammatory pain research.

Behavioral Pharmacology Requiring High Assay Specificity

For experiments where motor impairment (sedation, ataxia, reduced locomotion) is a critical confound, improgan provides a clean analgesic signal. Its ability to induce full antinociception without affecting motor coordination or spontaneous activity [1] ensures that behavioral outcomes accurately reflect pain modulation, thereby increasing the internal validity and interpretability of the data.

Elucidating the Role of Brain P450 Epoxygenase in Analgesia

Improgan serves as a specific pharmacological activator of a brainstem P450 epoxygenase-dependent analgesic circuit [1]. It is essential for research aimed at understanding this downstream convergence point for opioid and non-opioid signaling, a pathway implicated in the development of next-generation analgesics with improved safety profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Improgan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.